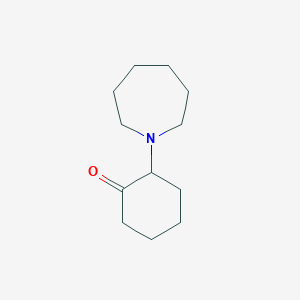
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one
説明
2,2,2-Trifluoroacetophenone is an organic compound with the formula CF3COC6H5. It is also known as α,α,α-Trifluoroacetophenone or Phenyl trifluoromethyl ketone .
Synthesis Analysis
This compound is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It can undergo asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroacetophenone consists of a phenyl group (C6H5) attached to a carbonyl group (C=O) which is further attached to a trifluoromethyl group (CF3) .Chemical Reactions Analysis
2,2,2-Trifluoroacetophenone can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers . It is also used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 174.12. It has a refractive index of 1.458 (lit.) and a boiling point of 165-166 °C (lit.). The density of the compound is 1.24 g/mL at 25 °C (lit.) .科学的研究の応用
Biomedical Imaging
Trifluoroethoxy groups are increasingly featured in drugs and potential tracers for biomedical imaging with positron emission tomography (PET). The substitution with a trifluoroethoxy group could improve the quantification of tracer uptake, especially in brain imaging .
Pharmaceutical Development
The unique properties of trifluoroethoxy groups, such as their ability to influence solubility and stability, make them valuable in the development of pharmaceuticals. They can be used to modify the pharmacokinetic properties of drugs .
Material Science
Trifluoroethoxy-substituted phthalocyanines show enhanced solubility and spectroscopic properties due to the specific properties of fluorine. This makes them suitable for use in material science applications, such as the development of organic semiconductors .
Chemical Synthesis
The trifluoroethoxy group’s reactivity can be harnessed in chemical synthesis to create novel compounds with potential applications across various fields, including organic chemistry and materials science .
Analytical Chemistry
In analytical chemistry, trifluoroethoxy compounds can be used as reagents or functional groups to improve the detection and quantification of chemical species in complex mixtures .
Environmental Science
Trifluoroethoxy compounds may be used in environmental science to study the behavior and impact of fluorinated compounds in ecosystems, given their unique chemical properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-methylphenyl)-2-(2,2,2-trifluoroethoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-8-2-4-9(5-3-8)10(15)6-16-7-11(12,13)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLSBQDVDCMZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





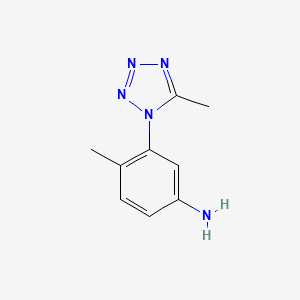

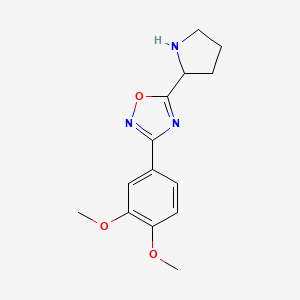
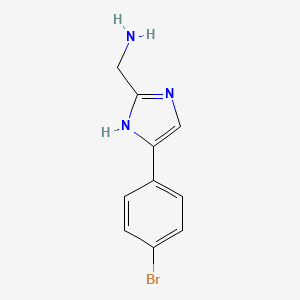
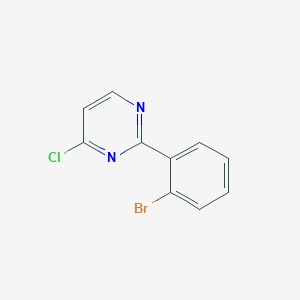
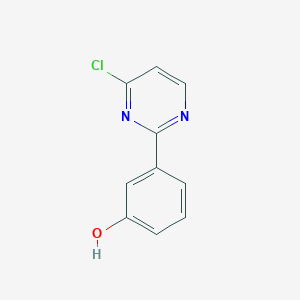

![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)


![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)
